Cycloheterophyllin
Overview
Description
Cycloheterophyllin is a prenylated flavonoid compound isolated from various species of the Artocarpus genus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and photoprotective properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Cycloheterophyllin primarily targets the melanin synthesis pathway in skin cells . It interacts with key proteins involved in this pathway, including tyrosinase-related protein 1 (TYRP1), TYRP2, tyrosinase (TYR), and microphthalmia-associated transcription factor (MITF) . These proteins play crucial roles in the production of melanin, a pigment that determines skin color .
Mode of Action
This compound acts by inhibiting the expression of TYRP1, TYRP2, TYR, and MITF genes . This inhibition leads to a decrease in melanin production . Additionally, this compound has been found to attenuate the phosphorylation of mitogen-activated protein kinase (MAPK) after UVA exposure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin synthesis pathway . By inhibiting the expression of key proteins in this pathway, this compound disrupts the production of melanin . Furthermore, it affects the MAPK signaling cascade, which is activated by UV exposure .
Pharmacokinetics
Its effectiveness in increasing cell viability and reducing melanin production suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of this compound’s action is a decrease in melanin production , leading to increased whitening effects in skin cells . It also reduces hydrogen peroxide (H2O2) generation and down-regulates H2O2-induced MAPK phosphorylation .
Action Environment
This compound’s action can be influenced by environmental factors such as ultraviolet (UV) radiation . UV radiation, particularly UVA, plays a major role in photoaging of the skin . This compound has been shown to inhibit UVA-induced oxidative stress and damage, suggesting that its efficacy may be enhanced in environments with high UV exposure .
Biochemical Analysis
Biochemical Properties
Cycloheterophyllin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the mitogen-activated protein kinase (MAPK) pathway . The nature of these interactions involves the attenuation of the phosphorylation of MAPK .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing hydrogen peroxide (H2O2) generation and down-regulating H2O2-induced MAPK phosphorylation . It also significantly increases cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the mRNA expression level of TYRP1/TYRP2/TYR/MITF genes and decreases melanin production .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to maintain its stability and continues to exert its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cycloheterophyllin typically involves the prenylation of flavonoid precursors. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as the bark of Artocarpus species. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cycloheterophyllin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the prenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted prenylated flavonoids.
Scientific Research Applications
Cycloheterophyllin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prenylated flavonoids.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for skin protection against ultraviolet radiation and for skin whitening
Industry: Used in the development of cosmetic products due to its photoprotective and skin-whitening effects.
Comparison with Similar Compounds
Cycloheterophyllin is unique among prenylated flavonoids due to its strong inhibitory effects on melanin synthesis and its photoprotective properties. Similar compounds include:
Artonin E: Another prenylated flavonoid with anti-inflammatory properties.
Isobavachalcone: Known for its antioxidant activity.
Cycloartobiloxanthone: Exhibits anti-inflammatory and antioxidant effects
This compound stands out due to its combined photoprotective and skin-whitening effects, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPIXEJZTXAVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957840 | |
Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cycloheterophyllin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36545-53-6 | |
Record name | Cycloheterophyllin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36545-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheterophyllin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036545536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,8-Trihydroxy-11,11-dimethyl-13-(3-methylbut-2-en-1-yl)-6-(2-methylprop-1-en-1-yl)-6H,7H,11H-[1]benzopyrano[3',4':5,6]pyrano[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheterophyllin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
Record name | Cycloheterophyllin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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